molecular formula C9H7BrN4 B13223619 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Katalognummer: B13223619
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: VDDLGMPOJZVHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling or nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

    Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Pyrimidines: Through Suzuki coupling or nucleophilic substitution.

    N-oxides: Through oxidation reactions.

    Dehalogenated Products: Through reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The bromine and amino groups facilitate binding to the active site of the enzyme, thereby blocking its activity. The compound can interact with various molecular targets and pathways, including signal transduction pathways involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the pyrimidine ring.

    4-Amino-2-bromopyridine: Similar structure but with different positioning of the amino and bromine groups.

    2-(Pyridin-2-yl)pyrimidin-4-amine: Lacks the bromine atom but has a similar pyridine-pyrimidine structure.

Uniqueness

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is unique due to the combination of bromine and amino groups on a pyridine-pyrimidine scaffold. This unique structure allows for diverse chemical modifications and applications in various fields of research and industry.

Eigenschaften

Molekularformel

C9H7BrN4

Molekulargewicht

251.08 g/mol

IUPAC-Name

2-(5-bromopyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H,(H2,11,13,14)

InChI-Schlüssel

VDDLGMPOJZVHTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1N)C2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.